N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS: 867327-79-5) is a cyclopentane-based carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) substituent on the amide nitrogen and a phenyl group attached to the cyclopentane ring. The compound is commercially available at ≥98% purity and has been cataloged for research use in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-15-8-9-16-17(12-15)23-13-22-16)19(10-4-5-11-19)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZWNLAEHMXXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Cyclopentane Carboxamide Formation: The cyclopentane ring is introduced through a cyclization reaction involving a suitable precursor, such as a cyclopentanone derivative.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclopentane carboxamide group using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by causing cell cycle arrest and activating apoptotic pathways . The benzodioxole moiety may interact with proteins involved in these pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Analogs
Structural Differences and Implications
Core Ring Systems :
- The cyclopentane core in the target compound provides moderate steric bulk and conformational flexibility compared to the strained cyclopropane in , which may influence binding affinity in biological targets.
- The tetrazole substituent in introduces polarity and acidic protons (pKa ~4–5), contrasting with the lipophilic benzo[d][1,3]dioxol group in the target compound .
Substituent Effects: The 4-methoxyphenoxy group in enhances solubility via methoxy polarity but may reduce metabolic stability due to demethylation susceptibility .
Physicochemical and Pharmacological Inferences
- Lipophilicity : The benzo[d][1,3]dioxol group in the target compound likely increases logP compared to the tetrazole in , suggesting better membrane permeability but reduced aqueous solubility .
- Metabolic Stability : The dioxole ring may resist oxidative metabolism better than the methoxy group in , which is prone to demethylation .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide, also known by its CAS number 867327-79-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.36 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety which is often associated with various pharmacological properties.
Mechanistic Insights
Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-cancer properties and modulation of immune responses. The benzo[d][1,3]dioxole structure is known for its role in enhancing the bioactivity of various derivatives.
Antitumor Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit tumor growth through various mechanisms:
- Inhibition of PD-L1 : Compounds similar to this compound have been evaluated for their ability to inhibit programmed death-ligand 1 (PD-L1), a critical checkpoint in cancer immunotherapy. For instance, related compounds demonstrated IC50 values as low as 1.8 nM against PD-L1, suggesting potent inhibitory effects on tumor progression .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), CAMA-1, HCC1954, and SKBR-3.
- IC50 Values : Preliminary data suggest that this compound can exhibit significant cytotoxicity with IC50 values ranging from 0.09 µM to 157.4 µM across different cell lines .
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mouse models demonstrated that compounds derived from benzo[d][1,3]dioxole effectively inhibited tumor growth and enhanced survival rates. The mechanism was attributed to the activation of immune responses against tumor cells.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications in the phenyl and cyclopentane moieties significantly influenced the biological activity. For instance, increasing the hydrophobicity of substituents led to enhanced binding affinity to target proteins involved in tumor progression.
Data Summary
| Compound Name | CAS Number | Molecular Weight | IC50 (µM) | Target |
|---|---|---|---|---|
| This compound | 867327-79-5 | 309.36 g/mol | 0.09 - 157.4 | PD-L1 |
| Related Compound L7 | Not specified | Not specified | 1.8 | PD-L1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
